molecular formula C11H8ClF B2932727 1-(Chloromethyl)-4-fluoronaphthalene CAS No. 3094-25-5

1-(Chloromethyl)-4-fluoronaphthalene

Cat. No. B2932727
CAS RN: 3094-25-5
M. Wt: 194.63
InChI Key: MBCICIRHFWCNAX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-fluoronaphthalene is a key material for synthesis dye pigment and as a fluorescent brightening agent . It is employed in synthetic resin and medicine .


Synthesis Analysis

The synthesis of 1-(Chloromethyl)-4-fluoronaphthalene involves various reactions. For instance, the IRν max (cm-1) (KBr): 3465, 3380, 3044, 2960, 1751, 1442-1557. 1H NMR (δ ppm; CDCl3): 10.08(1H, s, -OH), 6.98-8.36(m, 10H, CH in aromatic ring), 4.79(s, 2H, -CH2), 4.26 (s, 1H, N-H), 2.27(s, 3H, -CH3) .


Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-4-fluoronaphthalene has been studied using FT-IR and FT-Raman spectrum . The optimum molecular geometry, normal mode wavenumbers, infrared and Raman intensities, Raman scattering activities were investigated with the help of HF and B3LYP (DFT) method using 6-311G(d,p), 6-311++G(d,p) basis sets .


Chemical Reactions Analysis

The chemical reactions of 1-(Chloromethyl)-4-fluoronaphthalene involve various processes. For instance, the S N 2 reaction of 2-naphthol/sodium hydroxide with butyl p -toluenesulfonate is performed in a single 3 or 4 h lab period and affords a solid product in good yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Chloromethyl)-4-fluoronaphthalene include a molecular formula of C11H9Cl and a molecular weight of 176.64 g/mol .

Scientific Research Applications

Electrophilic Fluorination

“1-(Chloromethyl)-4-fluoronaphthalene” serves as a reagent for electrophilic fluorination . This process is crucial for introducing fluorine atoms into organic molecules, which can significantly alter the chemical and physical properties of these compounds. The presence of fluorine can increase the stability and potency of pharmaceuticals, agrochemicals, and other functional materials .

Synthesis of Organofluorine Compounds

This compound is utilized in the synthesis of organofluorine compounds . These compounds are integral to various fields, including medicinal chemistry, where they are used to create more effective drugs with improved metabolic stability and bioavailability .

Selective Oxidizing Agent

In scientific research, “1-(Chloromethyl)-4-fluoronaphthalene” acts as a selective oxidizing agent . It can selectively oxidize specific functional groups in a molecule without affecting others, which is essential for complex organic syntheses .

High Surface Area Polymer Synthesis

The compound is involved in the synthesis of high surface area polymers , such as hyper cross-linked polymers (HCPs). These polymers have a vast range of applications due to their high surface areas, including gas storage, catalysis, and environmental pollution control .

Catalysis

“1-(Chloromethyl)-4-fluoronaphthalene” can be used to create catalysts that facilitate chemical reactions. These catalysts can be designed to be highly selective, efficient, and reusable, which is beneficial for sustainable chemistry practices .

Environmental Applications

Due to its role in synthesizing polymers with high adsorption properties, this compound contributes to environmental applications such as water treatment and pollution remediation . These polymers can remove contaminants from water or air, improving environmental quality .

Future Directions

The future directions of 1-(Chloromethyl)-4-fluoronaphthalene involve various areas. For instance, the development of novel catalytic methods for S N -transformations has evolved into a flourishing and reviving area of research .

properties

IUPAC Name

1-(chloromethyl)-4-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCICIRHFWCNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-4-fluoronaphthalene

Synthesis routes and methods

Procedure details

A solution of 1-fluoronaphthalene (5.5 g, 37.6 mmol), paraformaldehyde (2.5 g, 83 mmol), glacial acetic acid (3.5 mL), phosphoric acid (2 mL) and concentrated hydrochloric acid (5 mL) is heated at 85° C. for 15 h. The reaction mixture is poured into water and extracted three times with dichloromethane. The organic extracts are combined and washed with water and brine, dried (sodium sulfate), filtered, and evaporated to yield the title compound, 6.53 g (98%, as a yellow solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
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2.5 g
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reactant
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2 mL
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reactant
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Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Citations

For This Compound
1
Citations
C Boldrini - 2023 - research.rug.nl
This thesis tackles the publication gap in the field of inter-molecular dearomatization reaction, in particular, our research was aimed to reactions of all-carbon arenes. Development of …
Number of citations: 0 research.rug.nl

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